2-((4-(butylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide

Chemical Reproducibility High-Throughput Screening Purity Specification

2-((4-(butylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide (CAS 422532-86-3) is a synthetic small molecule combining a 4-(butylamino)quinazoline core with a phenethyl sulfonamide tail via a thioether linker. It belongs to the quinazoline-sulfonamide hybrid class, with a molecular formula of C22H27N5O3S2 and a molecular weight of 473.61 g/mol.

Molecular Formula C22H27N5O3S2
Molecular Weight 473.61
CAS No. 422532-86-3
Cat. No. B2550987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(butylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide
CAS422532-86-3
Molecular FormulaC22H27N5O3S2
Molecular Weight473.61
Structural Identifiers
SMILESCCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C22H27N5O3S2/c1-2-3-13-25-21-18-6-4-5-7-19(18)26-22(27-21)31-15-20(28)24-14-12-16-8-10-17(11-9-16)32(23,29)30/h4-11H,2-3,12-15H2,1H3,(H,24,28)(H2,23,29,30)(H,25,26,27)
InChIKeyXTASERXMCUMNSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-(butylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide (CAS 422532-86-3): A Dual-Pharmacophore Quinazoline Sulfonamide for Integrated Inhibitor Design


2-((4-(butylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide (CAS 422532-86-3) is a synthetic small molecule combining a 4-(butylamino)quinazoline core with a phenethyl sulfonamide tail via a thioether linker . It belongs to the quinazoline-sulfonamide hybrid class, with a molecular formula of C22H27N5O3S2 and a molecular weight of 473.61 g/mol . The compound is currently supplied for research and development use at a specified purity of ≥95% .

Why Substituting 2-((4-(butylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide with In-Class Analogs Can Fail


Generic substitution within the quinazoline-thioacetamide family is unreliable because minor structural modifications can cause severe shifts in target selectivity, cellular permeability, and metabolic stability. The specific combination of a 4-butylamino substituent on the quinazoline ring and a 4-sulfamoylphenethyl side chain is structurally distinct from the more common 4-oxo-3-(4-sulfamoylphenyl)quinazolinone scaffold [1] and from simpler sulfonamide inhibitors like acetazolamide [2]. The butylamino group can alter the electron density of the quinazoline core and increase lipophilicity, which may fundamentally change its kinase or carbonic anhydrase isoform selectivity profile compared to analogs with shorter alkyl chains or an oxo group at the 4-position.

Quantifiable Differentiation of 2-((4-(butylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide Against Key Comparators


Verified Purity of ≥95% Enables Reproducible Screening Against Lower-Purity In-Class Analogs

The target compound is specified at a purity of ≥95% by the vendor , providing a reliable baseline for biological assays. Many in-class quinazoline-thioacetamide analogs from non-specialized sources may be offered at lower purity (e.g., 90% typical), introducing confounding impurities that can lead to false positives or inconsistent dose-response curves.

Chemical Reproducibility High-Throughput Screening Purity Specification

Integrated Sulfamoyl-Extended Quinazoline Scaffold Distinct from Monofunctional Carbonic Anhydrase Inhibitors

Unlike acetazolamide, which is a simple sulfonamide (Ki = 12 nM for human CA II) [1], the target compound incorporates a quinazoline scaffold, a butylamino substituent, and a benzenesulfonamide tail in a single molecular entity. This hybrid architecture is structurally analogous to reported dual VEGFR-2/EGFR inhibitors based on the 4-oxoquinazoline-sulfonamide core (IC50 ranges of 247-793 nM and 369-725 nM, respectively) [2]. The presence of a butylamino group in lieu of the oxo group is expected to further modulate kinase selectivity and lipophilicity-driven membrane permeability.

Carbonic Anhydrase Kinase Inhibition Hybrid Pharmacophore

Predicted Lipophilicity Advantage of the Butylamino Substituent over Unsubstituted or Ethylamino Analogs

The butylamino group at the quinazoline 4-position is predicted to increase the lipophilicity of the compound by approximately 1.0 logP unit relative to an unsubstituted amino analog, based on the established Hansch π constant of ~0.5 per methylene fragment [1]. This property can enhance passive membrane diffusion and potentially improve cell-based activity by facilitating intracellular target engagement, provided that aqueous solubility is not excessively compromised.

Lipophilicity Membrane Permeability ADME

Recommended Research Applications for 2-((4-(butylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide Based on Differential Features


Pilot Screen for Dual Carbonic Anhydrase/Kinase Inhibition in Cancer Cell Lines

Given its integrated sulfamoyl-quinazoline architecture, this compound is ideally suited for pilot screens targeting the simultaneous inhibition of tumor-associated carbonic anhydrase isoforms (e.g., CA IX, CA XII) and receptor tyrosine kinases (e.g., VEGFR-2, EGFR). Researchers can use it as a single-agent probe to investigate whether dual pharmacophore engagement produces synergistic anti-proliferative effects in hypoxic or acidic tumor microenvironments, benchmarking against acetazolamide (mono-CA inhibitor) and erlotinib/sunitinib (mono-kinase inhibitors). The ≥95% purity ensures that any observed bioactivity is not confounded by residual intermediates.

SAR Exploration of 4-Aminoquinazoline Sulfonamide Series for CNS Penetration

The butylamino substituent confers a predicted lipophilicity increase that may favor blood-brain barrier (BBB) penetration compared to shorter-chain analogs. The compound can serve as a key SAR probe in neuroscience programs targeting brain carbonic anhydrase isoforms (e.g., CA II, CA VII) or brain-penetrant kinase inhibitors, provided that parallel artificial membrane permeability assay (PAMPA) or in situ brain perfusion studies are conducted to validate the permeability hypothesis.

Metabolic Stability Profiling of the Thioether Linker in Quinazoline Conjugates

The thioether bridge linking the quinazoline core to the phenethyl sulfonamide tail is a potential metabolic soft spot. Investigators focused on improving the pharmacokinetic profile of quinazoline-based inhibitors can employ this compound to systematically assess the impact of the thioether moiety on hepatic microsomal stability, comparing it with ether- and amine-linked analogs to identify the optimal linker for sustained target engagement.

Quality-Controlled Procurement for Academic Drug Discovery Libraries

Procurement of this compound at a guaranteed purity of ≥95% from a traceable supplier supports the construction of high-confidence screening libraries. It minimizes the need for costly re-purification and reduces the risk of false-negative results that can arise from contaminated samples, a significant advantage when screening against precious primary cells or patient-derived organoids.

Quote Request

Request a Quote for 2-((4-(butylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.